N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of isobutyramide.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-isobutyramide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-isobutyramide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13N3OS/c1-4-6-10-11-8(13-6)9-7(12)5(2)3/h5H,4H2,1-3H3,(H,9,11,12) |
InChI Key |
VHMUPKVOVMAYGT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C(C)C |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)C |
Origin of Product |
United States |
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